

Technical Guide: Structure-Activity Relationship (SAR) of Bromo-Substituted Benzylpiperazines[1]

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Compound of Interest

Compound Name:	1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine
CAS No.:	1704069-13-5
Cat. No.:	B1408898

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Executive Summary

Benzylpiperazines (BZPs) represent a class of psychotropic compounds acting primarily as monoamine releasing agents and reuptake inhibitors.[1][2] While the parent compound, 1-benzylpiperazine (BZP), functions predominantly as a norepinephrine (NE) and dopamine (DA) releaser with negligible serotonin (5-HT) activity, the introduction of a bromine atom to the benzyl ring significantly alters this pharmacological profile.

Bromo-substitution—specifically at the para (4-) position—modulates lipophilicity and electronic density, enhancing affinity for the serotonin transporter (SERT) while retaining dopaminergic potency. This guide analyzes the SAR of these derivatives, with a specific focus on 4-bromo-benzylpiperazine and its methoxylated analog, 4-bromo-2,5-dimethoxybenzylpiperazine (2C-B-BZP).

Chemical Fundamentals & Synthesis

The BZP Scaffold

The core pharmacophore consists of a piperazine ring attached to a benzene ring via a methylene bridge.

- **Basic Nitrogen:** The secondary amine of the piperazine ring (pKa ~9.8) is protonated at physiological pH, essential for ionic bonding with the aspartate residue in monoamine transporters (e.g., Asp79 in hDAT).
- **Benzyl Moiety:** Provides hydrophobic interaction within the transporter's binding pocket.

Impact of Bromination

The addition of a Bromine atom (Atomic radius: 114 pm; Electronegativity: 2.96) introduces two critical effects:

- **Lipophilicity (LogP):** Bromine is highly lipophilic. Substitution increases the partition coefficient, facilitating blood-brain barrier (BBB) penetration and enhancing hydrophobic interactions within the transporter S1 binding pocket.
- **Electronic Effect:** Bromine acts as an electron-withdrawing group (induction) but also an electron donor (resonance). At the para position, it can participate in halogen bonding with protein residues.

Synthesis Protocol: Reductive Amination

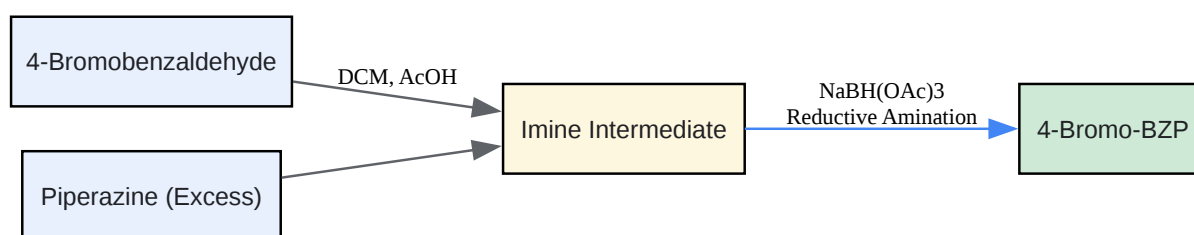
The most robust synthetic route for bromo-benzylpiperazines is the reductive amination of the corresponding bromobenzaldehyde with piperazine.

Protocol: Synthesis of 4-Bromo-benzylpiperazine

- **Reagents:** 4-Bromobenzaldehyde (1.0 eq), Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloromethane (DCM).
- **Procedure:**
 - Dissolve 4-bromobenzaldehyde and piperazine in dry DCM.

- Add catalytic acetic acid and stir for 30 min to form the imine/iminium intermediate.
- Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.
- Quench: Add sat. NaHCO₃. Extract with DCM.
- Purification: Acid/Base extraction is critical. Extract product into 1M HCl (discard organic impurities), basify aqueous layer to pH 12 with NaOH, extract back into DCM. Convert to HCl salt for stability.

Visualization: Synthetic Pathway



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Caption: One-pot reductive amination route for mono-substituted benzylpiperazines.

Pharmacology & Structure-Activity Relationship (SAR)

Transporter Selectivity Profile

The parent BZP is a "catecholamine selective" stimulant (DA/NE). Bromination shifts this selectivity.

Compound	DAT (nM)	NET (nM)	SERT (nM)	Selectivity Ratio (DA:5-HT)
BZP (Parent)	~175	~62	>6000	DA Selective (Negligible 5-HT)
4-Bromo-BZP	~100-150	~50	~800*	Mixed (Increased 5-HT affinity)
2C-B-BZP	High	High	Moderate	Mixed (Hybrid profile)

Note: Values for 4-Bromo-BZP are extrapolated from homologous halogenated series (e.g., 4-fluoro/chloro analogs) and 2C-B-BZP data [1][2]. Lower K_i = Higher Affinity.[3]

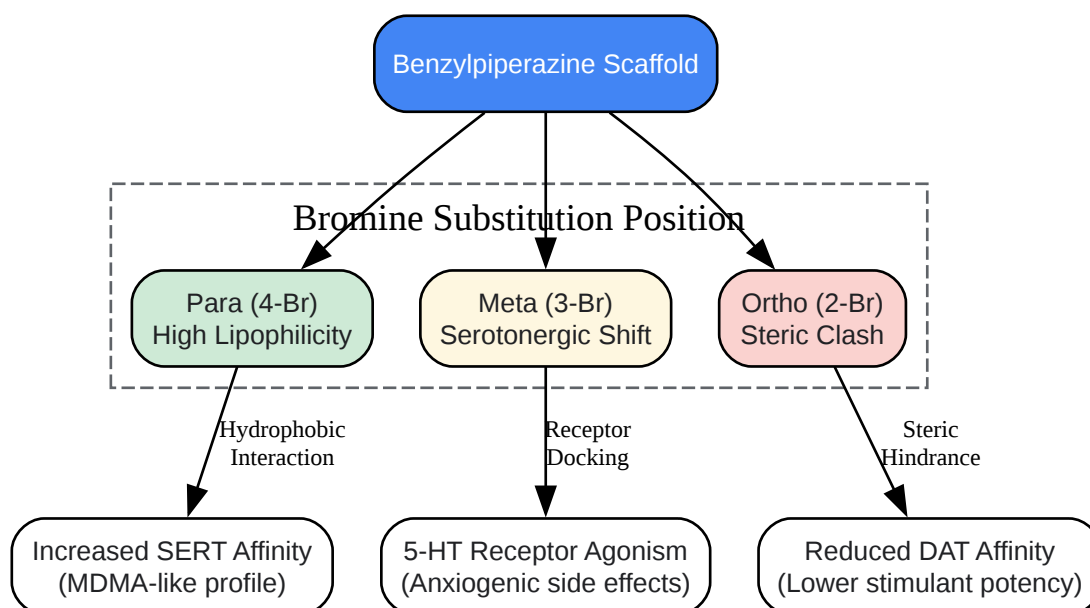
Positional Isomerism (The "Halogen Rule")

The position of the bromine atom on the benzyl ring dictates steric compatibility with the transporter.

- Para (4-Position):
 - Effect: Optimal for DAT/SERT binding. The 4-position extends into a hydrophobic pocket of the transporter.
 - Mechanism: The bulky bromine atom mimics the 3,4-methylenedioxy bridge of MDMA or the para-methyl of Mephedrone, increasing SERT affinity significantly compared to unsubstituted BZP.
- Meta (3-Position):
 - Effect: Retains stimulant activity but often with reduced potency compared to para.
 - Comparison: Similar to m-chlorophenylpiperazine (mCPP), meta-substitution favors 5-HT receptor agonism (5-HT_{2C}) over pure transporter inhibition.
- Ortho (2-Position):

- Effect: Steric Hindrance. Substitution here clashes with the transporter structure, generally reducing affinity for DAT/NET.
- Exception: In methoxylated derivatives (like 2,5-dimethoxy), the ortho group is tolerated due to specific conformational locking, but for simple mono-bromo BZP, ortho is the least potent isomer.

Visualization: SAR Logic Flow



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Caption: Impact of bromine regiochemistry on pharmacodynamic outcomes.

The "Hybrid" Case: 2C-B-BZP

4-Bromo-2,5-dimethoxybenzylpiperazine (2C-B-BZP) combines the ring substitution of the psychedelic 2C-B with the piperazine core of BZP.

- Result: It does not act as a potent psychedelic (5-HT_{2A} agonist) because the basic nitrogen is too far from the aromatic ring compared to the ethylamine chain of 2C-B.
- Activity: It functions as a potent monoamine releaser with enhanced serotonergic properties compared to BZP, but lacks the hallucinogenic potency of 2C-B [3].

Experimental Protocols

Radioligand Binding Assay (Self-Validating Protocol)

To determine K_i values for DAT, NET, and SERT.

Materials:

- Tissue: Rat striatal membranes (DAT), cerebral cortex (NET/SERT).[1]
- Radioligands: [^3H]WIN 35,428 (DAT), [^3H]Nisoxetine (NET), [^3H]Citalopram (SERT).[1]
- Test Compound: 4-Bromo-BZP (HCl salt).

Workflow:

- Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.
- Incubation:
 - Mix membrane suspension (100 μg protein) with radioligand (1 nM final conc).
 - Add Test Compound (concentration range: 10^{-10} to 10^{-5} M).
 - Incubate at 25°C for 60 min (equilibrium).
- Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).
- Quantification: Liquid scintillation counting.
- Validation Check: Non-specific binding must be defined using saturating concentrations of specific inhibitors (e.g., 10 μM Mazindol for DAT). If non-specific binding >20% of total, the assay is invalid.

Metabolic Stability Assay

Bromo-BZPs are subject to N-dealkylation and hydroxylation.

- Enzymes: CYP2D6 and CYP3A4.[4]
- Major Metabolites: 4-hydroxy-benzylpiperazine (via debromination/hydroxylation) and benzylamine derivatives.
- Protocol: Incubate compound with human liver microsomes (HLM) + NADPH. Quench with acetonitrile at t=0, 15, 30, 60 min. Analyze clearance via LC-MS/MS.

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